molecular formula C14H30N2 B4979086 N,N-diethyl-N'-methyl-N'-(3-methylcyclohexyl)-1,2-ethanediamine

N,N-diethyl-N'-methyl-N'-(3-methylcyclohexyl)-1,2-ethanediamine

Cat. No. B4979086
M. Wt: 226.40 g/mol
InChI Key: YDPGOMKMVCAXNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-N'-methyl-N'-(3-methylcyclohexyl)-1,2-ethanediamine, also known as JNJ-7925476, is a chemical compound that has been studied extensively for its potential use in the treatment of various neurological disorders. This compound belongs to a class of compounds known as selective antagonists of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in the regulation of synaptic plasticity and neuronal excitability in the central nervous system.

Mechanism of Action

The NMDA receptor is a type of ionotropic glutamate receptor that plays a key role in the regulation of synaptic plasticity and neuronal excitability in the central nervous system. N,N-diethyl-N'-methyl-N'-(3-methylcyclohexyl)-1,2-ethanediamine selectively binds to a specific site on the NMDA receptor, thereby blocking the influx of calcium ions into the neuron. This blockade of the NMDA receptor results in a reduction in neuronal excitability and synaptic plasticity, which may be beneficial in the treatment of various neurological disorders.
Biochemical and physiological effects:
N,N-diethyl-N'-methyl-N'-(3-methylcyclohexyl)-1,2-ethanediamine has been shown to have a number of biochemical and physiological effects in animal models of neurological disorders. These effects include a reduction in the production of reactive oxygen species and an improvement in mitochondrial function. In addition, N,N-diethyl-N'-methyl-N'-(3-methylcyclohexyl)-1,2-ethanediamine has been shown to improve cognitive function and reduce motor deficits in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of N,N-diethyl-N'-methyl-N'-(3-methylcyclohexyl)-1,2-ethanediamine is its high selectivity for the NMDA receptor, which reduces the risk of off-target effects. In addition, the compound has a relatively long half-life, which allows for less frequent dosing. However, one limitation of N,N-diethyl-N'-methyl-N'-(3-methylcyclohexyl)-1,2-ethanediamine is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N,N-diethyl-N'-methyl-N'-(3-methylcyclohexyl)-1,2-ethanediamine. One potential area of investigation is the use of the compound in combination with other drugs for the treatment of neurological disorders. Another area of research is the development of more potent and selective NMDA receptor antagonists that may have improved therapeutic efficacy. Finally, the use of N,N-diethyl-N'-methyl-N'-(3-methylcyclohexyl)-1,2-ethanediamine in clinical trials for the treatment of various neurological disorders is an important future direction for this research.

Synthesis Methods

The synthesis of N,N-diethyl-N'-methyl-N'-(3-methylcyclohexyl)-1,2-ethanediamine involves the reaction of 3-methylcyclohexylamine with N,N-diethyl-N'-methyl-1,2-ethanediamine in the presence of a suitable solvent and catalyst. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

N,N-diethyl-N'-methyl-N'-(3-methylcyclohexyl)-1,2-ethanediamine has been extensively studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. The compound has been shown to selectively block the NMDA receptor, which is known to be involved in the pathogenesis of these disorders.

properties

IUPAC Name

N',N'-diethyl-N-methyl-N-(3-methylcyclohexyl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30N2/c1-5-16(6-2)11-10-15(4)14-9-7-8-13(3)12-14/h13-14H,5-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPGOMKMVCAXNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C)C1CCCC(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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